N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide

Oxadiazole isomerism Metabolic stability Human liver microsomes

CAS 1206997-09-2 is a carboxamide-linked 1,2,4-oxadiazole/benzothiazole hybrid for medicinal chemistry. It serves as a metabolic-stability reference (1,2,4- vs. 1,3,4-oxadiazole), a calibration standard for intrinsic clearance (CL_int) assays, and a LipE benchmark for fragment-to-lead optimization. Use it for scaffold-hopping in EGFR kinase programs, linker SAR studies, and microsome/hepatocyte stability panels. Research-use only; not for human or veterinary application.

Molecular Formula C12H10N4O2S
Molecular Weight 274.3
CAS No. 1206997-09-2
Cat. No. B2731506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide
CAS1206997-09-2
Molecular FormulaC12H10N4O2S
Molecular Weight274.3
Structural Identifiers
SMILESCC1=NOC(=N1)CNC(=O)C2=NC3=CC=CC=C3S2
InChIInChI=1S/C12H10N4O2S/c1-7-14-10(18-16-7)6-13-11(17)12-15-8-4-2-3-5-9(8)19-12/h2-5H,6H2,1H3,(H,13,17)
InChIKeyINYFIPKSIFINAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide (CAS 1206997-09-2): Chemical Identity and Procurement-Relevant Classification


N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide (CAS 1206997-09-2) is a heterocyclic small molecule (MF: C₁₂H₁₀N₄O₂S; MW: 274.3 g/mol) that incorporates a benzo[d]thiazole-2-carboxamide core linked via a methylene bridge to a 3-methyl-1,2,4-oxadiazole ring. The compound belongs to the class of dual-heterocycle hybrids that are widely investigated in medicinal chemistry for their capacity to engage multiple biological targets with tunable physicochemical properties . Its definitive structural assignment is confirmed by InChI Key INYFIPKSIFINAB-UHFFFAOYSA-N, computable from authoritative cheminformatics databases [1]. This compound is principally offered by specialty chemical suppliers for non-human research purposes only and is not intended for therapeutic or veterinary use .

Why In-Class Benzo[d]thiazole-Oxadiazole Hybrids Cannot Be Interchanged with CAS 1206997-09-2 for Rigorous Research


Substituting CAS 1206997-09-2 with a closely related benzo[d]thiazole-oxadiazole analog—such as a 1,3,4-oxadiazole isomer, a regioisomeric carboxamide (e.g., 6-carboxamide), or a thioether-linked variant—introduces uncontrolled variables that can fundamentally alter target engagement, metabolic stability, and ADME properties. The 1,2,4-oxadiazole ring in this compound is a recognized metabolically stable bioisostere of ester and amide functionalities, whereas the 1,3,4-oxadiazole isomer exhibits distinct electronic distribution and hydrogen-bonding geometry [1]. Moreover, the 2-carboxamide attachment point on the benzothiazole directs pharmacophoric orientation differently than the 6- or 7-carboxamide regioisomers, affecting kinase ATP-binding site complementarity [2]. Even the methyl substituent on the oxadiazole ring is not inert: its presence influences oxidative metabolism and steric complementarity within hydrophobic enzyme pockets, as demonstrated in structure-activity relationship (SAR) studies of oxadiazole-bearing kinase inhibitors [3]. Without explicit comparative data validating functional equivalence, generic substitution risks irreproducible biological results, wasted procurement expenditure, and misleading SAR conclusions.

Quantitative Differentiation Evidence for N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide (CAS 1206997-09-2) Versus Closest Analogs


Metabolic Stability Advantage: 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Isomer in Human Liver Microsomes

The 1,2,4-oxadiazole isomer present in CAS 1206997-09-2 is recognized in the medicinal chemistry literature as a superior metabolic stability scaffold compared to the 1,3,4-oxadiazole isomer. In a systematic comparative study of oxadiazole isomers as amide bioisosteres, 1,2,4-oxadiazole-containing compounds demonstrated consistently longer half-lives (t₁/₂) in human liver microsomes than their 1,3,4-oxadiazole counterparts. Applied to the benzothiazole-2-carboxamide scaffold, this isomer advantage is expected to translate into lower intrinsic clearance and improved pharmacokinetic profiles [1].

Oxadiazole isomerism Metabolic stability Human liver microsomes Drug discovery

EGFR Kinase Inhibitor Potential: Benzo[d]thiazole-2-carboxamide Core vs. 6-/7-Carboxamide Regioisomers

In a systematic SAR study of benzo[d]thiazole-2-carboxamide derivatives as EGFR inhibitors, the 2-carboxamide positional isomer was identified as the pharmacophorically active attachment point. Compounds bearing the carboxamide at the 2-position of the benzothiazole ring demonstrated cytotoxic activity against EGFR high-expressing cancer cell lines (A549, HeLa, SW480) with IC₅₀ values in the low micromolar range, while the same study reported that structural modifications at alternative positions significantly altered potency. The most active compound in the series (6i) achieved IC₅₀ values of 4.05, 12.17, and 6.76 μM against A549, HeLa, and SW480 cells respectively, while showing weak activity against EGFR low-expressing HepG2 cells, confirming target-dependent selectivity [1]. The 6-carboxamide and 7-carboxamide regioisomers of the oxadiazole-benzothiazole hybrid series are commercially available but lack published comparative EGFR inhibition data against this 2-carboxamide scaffold, representing a key knowledge gap that makes the 2-carboxamide the literature-validated choice for EGFR-targeted research.

EGFR inhibition Regioisomer comparison Kinase assay Anticancer

Amide-Linked vs. Thioether-Linked Scaffold: Impact on Hydrogen-Bonding Capacity and Target Engagement

CAS 1206997-09-2 features a carboxamide linkage (-CONH-) connecting the benzothiazole and oxadiazole moieties, whereas a closely related analog series employs a thioether linkage (-CH₂-S-) between the benzothiazole and oxadiazole rings [1]. The carboxamide group provides both hydrogen-bond donor (N-H) and acceptor (C=O) functionalities, enabling bidentate interactions with kinase hinge regions and other biological targets. In contrast, the thioether linkage is purely hydrophobic, lacking hydrogen-bonding capability. This structural distinction is functionally significant: SAR studies of benzothiazole-2-carboxamide EGFR inhibitors have demonstrated that the carboxamide N-H and C=O groups are critical for binding affinity, as evidenced by molecular docking showing hydrogen bonds with EGFR active-site residues [2].

Amide bond Hydrogen bonding Thioether comparison Drug-receptor interaction

Methyl Substitution on the 1,2,4-Oxadiazole Ring: Steric and Electronic Differentiation from Unsubstituted and Bulkier Analogs

The 3-methyl substituent on the 1,2,4-oxadiazole ring of CAS 1206997-09-2 represents a deliberate design choice that balances steric occupancy with metabolic stability. Unsubstituted oxadiazole analogs are more susceptible to cytochrome P450-mediated oxidation at the ring carbon, while bulkier substituents (e.g., phenyl, tert-butyl) risk steric clashes in confined binding pockets. The methyl group provides a minimal steric footprint (Taft Es = -1.24) while exerting a modest positive inductive effect that enhances oxidative metabolic stability relative to the unsubstituted parent. In the context of oxadiazole-containing RORγt inverse agonists, methyl substitution on the oxadiazole contributed to improved oral pharmacokinetic properties compared to unsubstituted or larger aryl-substituted analogs [1].

Methyl substitution Oxadiazole SAR Steric effects Metabolic stability

Predicted Physicochemical Differentiation: Methylene-Bridged vs. Directly Linked Oxadiazole-Benzothiazole Hybrids

CAS 1206997-09-2 incorporates a methylene (-CH₂-) bridge between the oxadiazole and carboxamide nitrogen, whereas directly linked analogs (where the oxadiazole is attached directly to the carboxamide N without a spacer) represent a distinct structural subclass [1]. The methylene spacer introduces a degree of conformational flexibility and incrementally increases lipophilicity (calculated ΔclogP ≈ +0.5 for methylene insertion based on fragment-based LogP contribution). This subtle physicochemical difference can influence aqueous solubility, passive membrane permeability, and the entropic penalty of binding. The methylene spacer is a common design element in oxadiazole-containing bioactive compounds precisely because it allows the oxadiazole to explore conformational space for optimal target complementarity while maintaining the metabolic stability advantages of the heterocycle [2].

Physicochemical properties Methylene bridge Lipophilicity Solubility

Optimal Procurement and Research Application Scenarios for N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide (CAS 1206997-09-2)


EGFR Kinase Inhibitor Lead Optimization: Scaffold-Hopping from 1,3,4-Oxadiazole to Metabolically Stable 1,2,4-Oxadiazole

Research teams engaged in EGFR-targeted anticancer drug discovery can procure CAS 1206997-09-2 as a strategic replacement for 1,3,4-oxadiazole-containing lead compounds that exhibit poor metabolic stability. The 1,2,4-oxadiazole scaffold has documented superiority in human liver microsome stability over the 1,3,4-isomer [1], while the benzo[d]thiazole-2-carboxamide core is validated for EGFR inhibition [2]. This compound serves as a logic-driven scaffold-hopping entry point, allowing teams to preserve key pharmacophoric elements (amide H-bond donor/acceptor, methyl-substituted oxadiazole) while potentially improving the ADME profile. The compound can be used as a reference standard in head-to-head metabolic stability comparisons with 1,3,4-oxadiazole analogs, generating internal quantitative data to support go/no-go decisions in lead series selection.

Structure-Activity Relationship (SAR) Probe for Carboxamide vs. Thioether Linker Comparison in Kinase Inhibitor Programs

Medicinal chemistry groups investigating the impact of linker chemistry on kinase binding affinity can utilize CAS 1206997-09-2 as the carboxamide-linked reference compound in comparative SAR studies against commercially available thioether-linked 1,2,4-oxadiazole/benzothiazole hybrids [1]. By maintaining identical heterocyclic cores while varying only the linker, researchers can isolate the contribution of hydrogen-bonding interactions to target engagement. The carboxamide linker provides both donor and acceptor functionality capable of engaging kinase hinge residues, as evidenced by molecular docking studies of related benzothiazole-2-carboxamides [2]. Paired biochemical assay data (e.g., EGFR IC₅₀ or Kd determination) can directly quantify the energetic contribution of the carboxamide hydrogen bonds, generating actionable SAR knowledge for the design of next-generation inhibitors.

Metabolic Stability Benchmarking: Methyl-Substituted 1,2,4-Oxadiazole as a Metabolic-Shielded Pharmacophore for CYP450 Liability Assessment

DMPK scientists seeking to evaluate the metabolic liability of oxadiazole-containing compounds can use CAS 1206997-09-2 as a representative methyl-substituted 1,2,4-oxadiazole probe in microsome or hepatocyte stability assays. The methyl group provides a defined steric and electronic environment that is expected to confer moderate metabolic shielding relative to unsubstituted oxadiazoles, as inferred from oxadiazole SAR studies in RORγt inverse agonist programs [1]. Researchers can benchmark this compound against the corresponding unsubstituted oxadiazole analog and the 1,3,4-oxadiazole isomer in parallel incubation experiments, generating quantitative intrinsic clearance (CL_int) and half-life (t₁/₂) data that will inform future design choices regarding oxadiazole substitution patterns. This compound thus serves as a calibration standard for building in-house metabolic stability SAR databases.

Lipophilic Efficiency (LipE) Optimization: Using the Methylene Spacer to Tune Physicochemical Properties in Fragment-Based Drug Design

Fragment-based drug discovery teams can employ CAS 1206997-09-2 to probe the effect of a methylene spacer on lipophilic efficiency (LipE = pIC₅₀ − LogP) relative to directly linked oxadiazole-benzothiazole fragments. The predicted cLogP increase of approximately +0.5 units conferred by the methylene bridge [1] represents a measurable physicochemical perturbation that can be correlated with changes in biochemical potency, solubility, and permeability. By comparing LipE values for this compound against directly linked analogs in a consistent assay panel, researchers can determine whether the methylene spacer provides a net positive or negative contribution to ligand efficiency. This type of quantitative LipE analysis is a standard decision-making framework in fragment-to-lead optimization and requires procurement of compounds with precisely defined structural variables—exactly the use case that CAS 1206997-09-2 fulfills.

Quote Request

Request a Quote for N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.